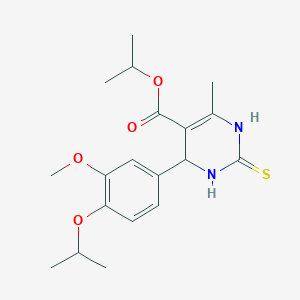

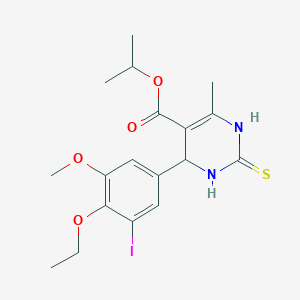

![molecular formula C25H28N2O4S B286217 N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286217.png)

N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. It works by targeting a specific receptor in the nervous system called the angiotensin II type 2 receptor (AT2R), which has been implicated in the development and maintenance of chronic pain.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide involves its binding to the AT2R, which is expressed in the nervous system and has been implicated in the development and maintenance of chronic pain. Activation of the AT2R by N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide leads to the inhibition of pain signaling pathways, including the activation of spinal microglia and the release of pro-inflammatory cytokines.

Biochemical and physiological effects:

N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has been shown to have a number of biochemical and physiological effects that contribute to its analgesic properties. These effects include the inhibition of the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, the reduction of spinal microglial activation, and the modulation of the activity of the descending pain control system.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has a number of advantages for use in lab experiments, including its specificity for the AT2R and its ability to reduce pain-related behaviors in a number of different preclinical models. However, there are also limitations to its use, including its relatively short half-life and its potential for off-target effects.

Future Directions

There are a number of future directions for the development and use of N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide. One direction is to explore its potential for use in combination with other analgesic drugs, such as opioids, to enhance their effectiveness and reduce their side effects. Another direction is to explore its potential for use in the treatment of other conditions, such as anxiety and depression, that are often comorbid with chronic pain. Finally, there is a need for further research to better understand the mechanisms of action of N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide and to identify potential biomarkers that could be used to predict its effectiveness in different patient populations.

Synthesis Methods

N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide is synthesized through a multi-step process that involves the coupling of two different building blocks. The first building block is 4-methylbenzylamine, which is reacted with 4-methylbenzenesulfonyl chloride to form the sulfonyl-protected intermediate. The second building block is ethyl 4-aminobenzoate, which is reacted with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst to form the arylated intermediate. These two intermediates are then coupled together using a coupling reagent to form the final product, N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has been studied extensively in preclinical models of chronic pain, including models of neuropathic pain, inflammatory pain, and cancer pain. In these models, N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has been shown to be effective in reducing pain behaviors, such as mechanical allodynia and thermal hyperalgesia. N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has also been shown to be effective in reducing pain-related anxiety and depression-like behaviors.

properties

Molecular Formula |

C25H28N2O4S |

|---|---|

Molecular Weight |

452.6 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide |

InChI |

InChI=1S/C25H28N2O4S/c1-4-31-23-13-11-22(12-14-23)26-25(28)18-27(17-21-9-5-19(2)6-10-21)32(29,30)24-15-7-20(3)8-16-24/h5-16H,4,17-18H2,1-3H3,(H,26,28) |

InChI Key |

QHPKPHRDKHEOSR-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

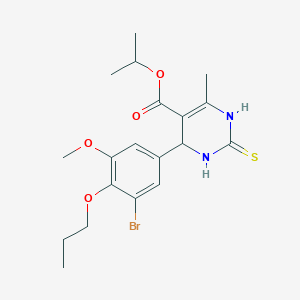

![(5E)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286146.png)

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286147.png)

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286148.png)

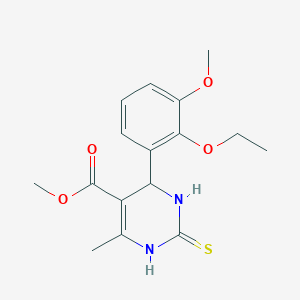

![(5E)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286149.png)

![methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B286150.png)

![methyl [(5E)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286151.png)

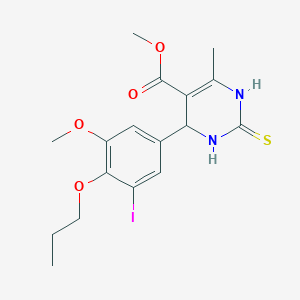

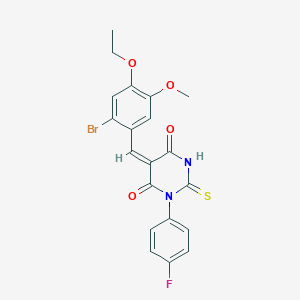

![methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286154.png)

![methyl {(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286156.png)